N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that features an indole and a pyridotriazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The pyridotriazine ring system is less common but is of interest due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridotriazine ring. The final step involves coupling these two moieties through an amide bond formation.
Indole Derivative Synthesis: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridotriazine Synthesis: The pyridotriazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyridines and nitriles.
Coupling Reaction: The final step involves coupling the indole and pyridotriazine derivatives using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in the pyridotriazine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of pyridotriazine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridotriazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its combination of an indole and a pyridotriazine moiety, which may confer enhanced biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-18-6-4-5-17-15(18)10-13-25(17)14-11-22-20(27)9-8-16-21(28)26-12-3-2-7-19(26)24-23-16/h2-7,10,12-13H,8-9,11,14H2,1H3,(H,22,27) |
InChI Key |
GQCONVRCNKZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.